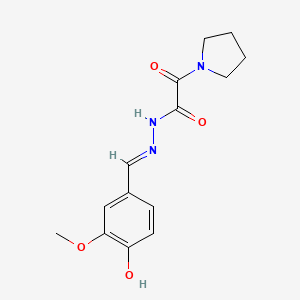![molecular formula C19H23N3O2 B6049584 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol](/img/structure/B6049584.png)
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability. The use of automated synthesizers and photoreactors can significantly enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can modulate the pharmacokinetic properties of drugs, enhancing their efficacy and bioavailability. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **4-[(4-bromophenyl)piperazin-1-yl]methyl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- **1-methyl-3-[(4-methylphenyl)methyl]benzene
- **4-[(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol
Uniqueness
What sets 4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol apart from similar compounds is its unique combination of a piperazine ring with a benzene-1,3-diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-2-4-16(5-3-15)14-21-8-10-22(11-9-21)20-13-17-6-7-18(23)12-19(17)24/h2-7,12-13,23-24H,8-11,14H2,1H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKMBJILQDSTRG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(2-methoxyphenyl)-N-methylethanamine](/img/structure/B6049503.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049507.png)
![1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid](/img/structure/B6049517.png)
![14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,11(16)-tetraen-7-one](/img/structure/B6049523.png)

![1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![5-(3,4-dimethoxyphenyl)-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine](/img/structure/B6049554.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)

![4-{4-[(2-Fluorophenyl)methoxy]phenyl}-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6049583.png)
![3-(4-fluorophenyl)-5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6049586.png)
